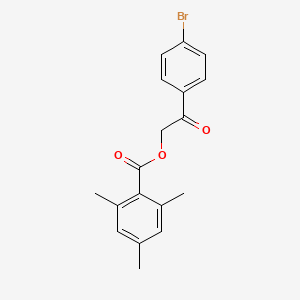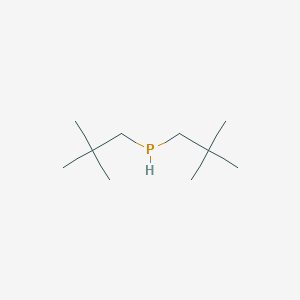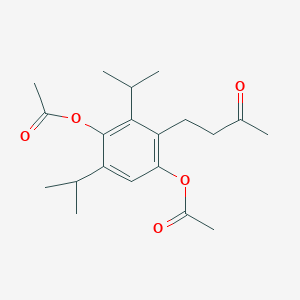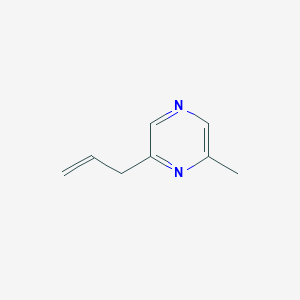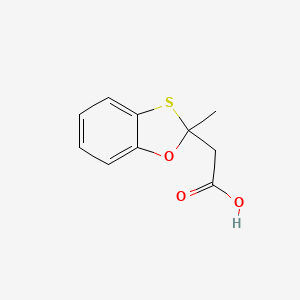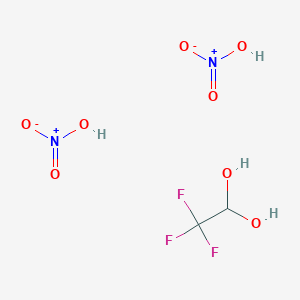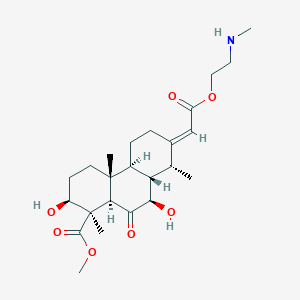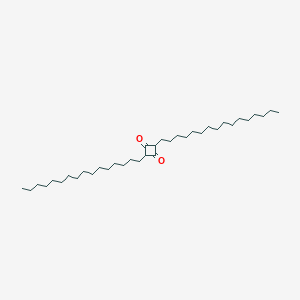![molecular formula C11H22N2O B14629305 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one CAS No. 53699-24-4](/img/structure/B14629305.png)
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one is an organic compound with a complex structure that includes hydrazine and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one typically involves the reaction of 2,2-dimethylhydrazine with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The hydrazine and ketone groups can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: Utilized in the production of specialty chemicals, including those used in coatings, adhesives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one: A structurally similar compound with a longer carbon chain.
2-Hexanone, 3-[1-(2,2-dimethylhydrazino)ethylidene]-5-methyl-: Another related compound with slight variations in its structure.
Uniqueness
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and explore novel chemical reactions.
Propiedades
Número CAS |
53699-24-4 |
|---|---|
Fórmula molecular |
C11H22N2O |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
3-[1-(2,2-dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)7-11(10(4)14)9(3)12-13(5)6/h8,12H,7H2,1-6H3 |
Clave InChI |
VVEZXPKDAXRARM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=C(C)NN(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


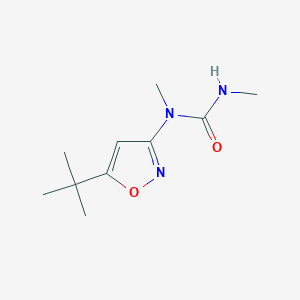
![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
